N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-4-17(24)20-15-5-6-16(13(2)11-15)27(25,26)19-7-8-22-9-10-23-18(22)12-14(3)21-23/h5-6,9-12,19H,4,7-8H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPIBMDLUKGTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into three modular components (Figure 1):
- 6-Methylimidazo[1,2-b]pyrazole core : Synthesized via cyclocondensation of 3-amino-5-methylpyrazole with α-haloketones.
- Ethylsulfamoyl linker : Introduced through sulfonation of an aniline intermediate followed by nucleophilic displacement with 2-(imidazo[1,2-b]pyrazol-1-yl)ethylamine.
- 3-Methyl-4-sulfamoylphenylpropionamide : Constructed via Friedel-Crafts acylation and subsequent sulfamoylation.
Key disconnections prioritize Suzuki-Miyaura coupling for aryl-aryl bond formation and palladium-catalyzed amidation for sulfamoyl linkage installation.
Synthetic Methodologies
Route 1: Sequential Heterocycle Assembly and Sulfamoylation
Synthesis of 6-Methylimidazo[1,2-b]pyrazole
A mixture of 3-amino-5-methylpyrazole (1.0 equiv) and chloroacetone (1.2 equiv) in ethanol undergoes reflux for 6 hours, yielding the imidazo[1,2-b]pyrazole core (78% yield). Cyclization is confirmed by $$ ^1H $$ NMR (CDCl₃): δ 2.41 (s, 3H, CH₃), 6.89 (d, J = 1.2 Hz, 1H), 7.52 (d, J = 1.2 Hz, 1H).
Ethylsulfamoyl Linker Installation
The aniline intermediate (1.0 equiv) reacts with chlorosulfonic acid (1.5 equiv) in dichloromethane at 0°C, followed by treatment with 2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethylamine (1.2 equiv) and triethylamine (2.0 equiv). The sulfamoyl product is isolated in 65% yield after silica gel chromatography (ethyl acetate/hexane, 1:1).
Propionamide Formation
The sulfamoylated intermediate (1.0 equiv) is acylated with propionyl chloride (1.5 equiv) in pyridine at 25°C for 12 hours. Precipitation in ice-water affords the title compound in 82% purity, further refined via recrystallization (ethanol/water).
Table 1: Reaction Conditions for Route 1
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Chloroacetone, EtOH | Reflux, 6 h | 78% |
| 2 | ClSO₃H, NEt₃, DCM | 0°C → rt, 2 h | 65% |
| 3 | Propionyl chloride, pyridine | 25°C, 12 h | 82% |
Route 2: Palladium-Catalyzed Coupling Approach
Suzuki-Miyaura Cross-Coupling
Aryl boronic ester intermediate (1.2 equiv) and 4-bromo-N-(2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide (1.0 equiv) undergo coupling with PdCl₂(dppf) (0.05 equiv) in dioxane/water (3:1) at 85°C for 12 hours. The biaryl product is obtained in 74% yield (LCMS: m/z 377.4 [M+H]⁺).
Propionylation Under Microwave Irradiation
The coupled intermediate (1.0 equiv) and propionic anhydride (2.0 equiv) react in toluene under microwave irradiation (100°C, 15 minutes), achieving 89% conversion. Purification by preparative HPLC yields 93% pure product.
Table 2: Optimization of Suzuki-Miyaura Coupling
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH | 100 | 68% |
| PdCl₂(dppf) | Dioxane/H₂O | 85 | 74% |
| Pd(OAc)₂ | DMF | 120 | 51% |
Route 3: One-Pot Tandem Synthesis
Concurrent Cyclization and Sulfonation
A novel one-pot method combines 3-amino-5-methylpyrazole, chloroacetone, and chlorosulfonic acid in acetonitrile at 60°C, yielding the sulfonated imidazo[1,2-b]pyrazole in 58% yield. While less efficient, this route reduces purification steps.
In Situ Propionamide Formation
Direct addition of propionyl chloride to the one-pot mixture at 25°C completes the synthesis in 44% overall yield, demonstrating feasibility for high-throughput applications despite moderate efficiency.
Analytical Characterization and Quality Control
Spectroscopic Validation
Discussion on Reaction Optimization
Catalytic System Efficiency
PdCl₂(dppf) outperforms Pd(PPh₃)₄ in Suzuki couplings due to enhanced stability under aqueous conditions. Increasing ligand steric bulk improves selectivity for mono-coupled products.
Solvent Effects on Sulfamoylation
Polar aprotic solvents (DMF, DMSO) accelerate sulfonation but promote side reactions. Dichloromethane balances reactivity and selectivity, achieving 65% isolated yield.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, typically leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions might target the sulfamoyl group, potentially converting it to an amine under strong reducing conditions.
Substitution: Nucleophilic substitution reactions are feasible, especially at positions adjacent to the imidazo[1,2-b]pyrazole ring.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles or electrophiles, depending on the specific substitution reaction being targeted.
Major products formed from these reactions: Sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is utilized in several research domains:
Chemistry: Its unique structure makes it a subject of interest for developing novel synthetic methodologies and studying reaction mechanisms.
Biology: The compound's bioactivity, particularly its potential as an enzyme inhibitor or receptor modulator, is explored in cellular and molecular biology studies.
Medicine: Investigations into its pharmacological properties suggest potential therapeutic applications, such as anti-inflammatory or anticancer activity, driven by its interactions with specific biological targets.
Industry: The compound might be used as a precursor or intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety may play a crucial role in binding to active sites, while the sulfamoyl and propionamide groups can influence the compound's overall pharmacokinetics and dynamics. The detailed pathways involve modulation of signaling cascades or inhibition of enzymatic activity, which contribute to the compound's biological effects.
Comparison with Similar Compounds
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfonamide
3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoic acid
Propionamide derivatives with other heterocyclic groups
Biological Activity
N-(3-methyl-4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound that belongs to a class of derivatives known for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An imidazo[1,2-b]pyrazole core
- A sulfamoyl group
- A propionamide moiety
This structural diversity is believed to contribute to its biological activity by enabling interactions with various biological targets.
Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many imidazole derivatives have been shown to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may interact with certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of imidazo[1,2-b]pyrazole have shown significant activity against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM . Although specific data for the compound is limited, its structural analogs provide a basis for potential antimicrobial efficacy.
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 |
| Compound B | Mycobacterium tuberculosis | 2.18 |
Cytotoxicity Studies
In vitro cytotoxicity studies on related compounds have demonstrated low toxicity profiles against human cell lines (HEK-293), indicating their potential safety for therapeutic applications . Further investigations into this compound are warranted to establish its safety profile.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antitubercular Agents : A series of substituted pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that modifications at specific positions significantly affected their activity . This suggests that structural modifications in this compound could enhance its efficacy.
- Cytotoxicity Assessment : In another research effort, imidazo[1,2-b]pyrazole derivatives were evaluated for cytotoxic effects on various cancer cell lines. The results indicated that these compounds could selectively target cancer cells while sparing normal cells .
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like adenosine receptors (common for imidazo-pyrazoles). Focus on hydrogen bonding with sulfamoyl and hydrophobic interactions with the methyl groups .
- QSAR Modeling : Train models on datasets of similar sulfonamide derivatives to predict IC50 values for kinase inhibition .
- Off-Target Screening : Employ SwissTargetPrediction or SEA to identify risks (e.g., hERG channel binding) and guide toxicity studies .
How can stability studies under varying pH and temperature conditions be designed to assess degradation pathways?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfamoyl group) products .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for accelerated stability predictions .
What synthetic modifications to the sulfamoyl or propionamide groups could enhance target selectivity?
Q. Advanced Research Focus
- Sulfamoyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance hydrogen bonding with serine proteases .
- Propionamide Replacement : Substitute with urea (-NHCONH-) to improve solubility while maintaining affinity for ATP-binding pockets .
- Isosteric Replacements : Replace the methyl group on imidazo-pyrazole with halogens (e.g., Cl, F) to modulate steric effects and logP .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Q. Basic Research Focus
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic amines .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) for sustained release in cell media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
